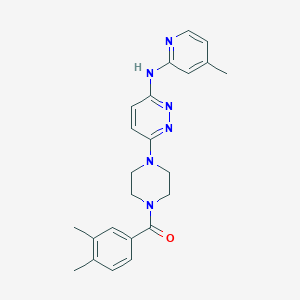
(3,4-Dimethylphenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. It includes a dimethylphenyl ring, a pyridazinyl ring, a piperazinyl ring, and a methanone group. The exact arrangement of these groups in three-dimensional space would determine the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. Given its structure, it’s likely that it could participate in a variety of reactions, such as nucleophilic substitutions or electrophilic additions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, its solubility would depend on the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
Novel Syntheses of Pyridazine Derivatives : A study reported the synthesis of various pyridazine derivatives, including thieno[2,3-c]pyridazines, phthalazines, and pyridazino[4',3':4,5]thieno[3,2-d][1,2,3]triazines. These compounds were achieved through reactions involving cycloalkylation, diazotization, and ternary condensation, showcasing the chemical diversity and potential utility of pyridazine derivatives in synthesizing novel chemical entities with possible pharmaceutical applications (Gaby et al., 2003).
Antimicrobial and Anticancer Agents : Another study focused on synthesizing novel pyrazole derivatives with pyrazolyl, pyridazinone, and pyrimidinone moieties, aiming at evaluating their potential as antimicrobial and anticancer agents. Some of these compounds exhibited higher anticancer activity than the reference drug, doxorubicin, suggesting the potential of pyridazinone derivatives in developing new therapeutic agents (Hafez et al., 2016).
Mechanisms of Action and Pharmacology
- Modes of Action of Pyridazinone Herbicides : Research into pyridazinone herbicides has revealed that they inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. This study illustrates the biochemical pathways affected by pyridazinone compounds and suggests potential areas of investigation for understanding the mechanisms of action of related compounds, including (3,4-Dimethylphenyl)(4-(6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone in biological systems (Hilton et al., 1969).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(3,4-dimethylphenyl)-[4-[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O/c1-16-8-9-24-21(14-16)25-20-6-7-22(27-26-20)28-10-12-29(13-11-28)23(30)19-5-4-17(2)18(3)15-19/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAABSAFHQHTKMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2596875.png)
![1-(6-Fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2596878.png)
![2-(4-((4-chlorophenyl)sulfonyl)butanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2596879.png)
![N-(4-chlorophenyl)-4-[2-(cyclopropylamino)-2-oxoethyl]-3-oxopiperazine-1-carboxamide](/img/structure/B2596882.png)
![5-(3-Methylpiperidin-1-yl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2596883.png)
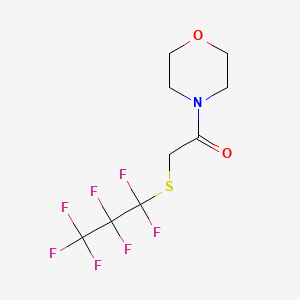
![4-butoxy-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2596885.png)
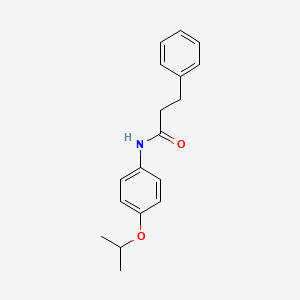

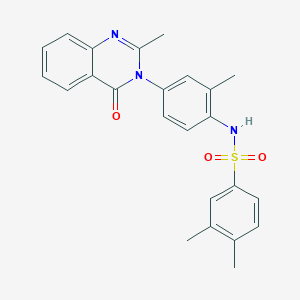

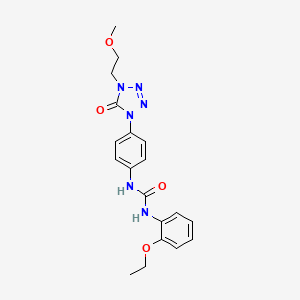
![3-cyclopropyl-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2596897.png)
![2-[(2-chloroacetyl)-methylamino]-N-(4-chlorophenyl)acetamide](/img/structure/B2596898.png)